molecular formula C9H10O2S B1481193 (2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol CAS No. 2024079-37-4

(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol

Cat. No.: B1481193
CAS No.: 2024079-37-4
M. Wt: 182.24 g/mol
InChI Key: IEVRCIMSASVSGO-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . This compound features a benzodioxin ring fused with a methanethiol group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzodioxin ring may interact with hydrophobic pockets in biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol is unique due to the presence of both the benzodioxin ring and the methanethiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRCIMSASVSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol
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(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol
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(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol
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(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol
Reactant of Route 5
(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol
Reactant of Route 6
(2,3-Dihydro-1,4-benzodioxin-2-yl)methanethiol

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